molecular formula C7H4N2O3 B1339692 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione CAS No. 23439-87-4

6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Cat. No. B1339692
CAS RN: 23439-87-4
M. Wt: 164.12 g/mol
InChI Key: XCLIICWPGQIRDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrazolo[3,4-b]pyridine derivatives, has been reported. These compounds were synthesized based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 6,7-dihydro-5H-pyrrolo[3,4-d]-pyrimidine derivatives were reported as a new class of ATR inhibitors .

Scientific Research Applications

Chemical Synthesis Methodologies

Regio- and Chemoselective Reductions : The compound's derivatives have been synthesized through regio- and chemoselective reductions, illustrating its versatility as a precursor in organic synthesis. For example, magnesium ion-assisted reductions of related diones with sodium borohydride yield highly regioselective hydroxy lactams, demonstrating the compound's utility in synthesizing complex heterocycles (Goto, Konno, Saito, & Sato, 1989).

Novel Synthesis Routes : Research has also highlighted new synthesis pathways to create pyrano[2,3-c]pyrrole and pyrrolo[3,4-b]pyridine systems, indicating the compound's role in generating new heterocyclic frameworks (Soliman & Kappe, 1982).

Material Science Applications

Electronic and Photovoltaic Materials : Derivatives of "6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione" have been explored for their applications in electronic materials and photovoltaics. For instance, conjugated polyelectrolytes incorporating the compound have shown promise as electron transport layers in polymer solar cells, enhancing device efficiency and performance (Hu et al., 2015).

Optoelectronic Properties : Symmetrically substituted derivatives synthesized under mild conditions have been studied for their photophysical properties, including absorption and emission characteristics. These derivatives are potential candidates for novel organic optoelectronic materials and biological systems due to their water solubility and photostability (Zhang et al., 2014).

properties

IUPAC Name

6-hydroxypyrrolo[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)7(11)9(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLIICWPGQIRDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546847
Record name 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

CAS RN

23439-87-4
Record name 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
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6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 5
6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Reactant of Route 6
6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

Citations

For This Compound
1
Citations
X Chen, S Zhao, H Li, X Wang, A Geng, H Cui… - European Journal of …, 2019 - Elsevier
Histone deacetylases (HDACs) as appealing targets for the treatment of many diseases has been studied extensively and its use in cancer care is the most important. Here, we …
Number of citations: 38 www.sciencedirect.com

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